4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride
Overview
Description
4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is a chemical compound with the CAS number 1803599-63-4 . It has a molecular weight of 185.06 and its molecular formula is C4H10CL2N4 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, can be achieved through various methods . One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for 4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is1S/C4H8N4.2ClH/c1-8-3-4(7-5)2-6-8;;/h2-3,7H,5H2,1H3;2*1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is a solid at room temperature . It has a molecular weight of 185.06 and its molecular formula is C4H10CL2N4 .Scientific Research Applications
Pharmaceutical Research Potential Therapeutic Applications
“4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride” may be explored in pharmaceutical research for its potential use in developing treatments. Similar compounds have been used as reagents in preparing aminothiazoles as γ-secretase modulators, which could be relevant in Alzheimer’s disease research, and amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Cancer Treatment Research
This compound could be investigated for its utility in cancer treatment, as related pyrazole derivatives have been used to create MK-2461 analogs that inhibit c-Met kinase, a target in cancer therapy .
Chemical Synthesis
In the field of chemical synthesis, “4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride” might serve as an intermediate or reagent due to its structural properties, similar to how related compounds are used in Suzuki-Miyaura cross-coupling reactions .
Coordination Chemistry
As a ligand, this compound could be of interest in coordination chemistry for forming complexes with metals, which is a common application for pyrazole-based molecules .
Antidote Research
There’s potential for research into antidotes for poisoning, given that similar molecules have been employed as antidotes in methanol and ethylene glycol poisoning by inhibiting alcohol dehydrogenase .
Safety And Hazards
properties
IUPAC Name |
(1-methylpyrazol-4-yl)hydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-3-4(7-5)2-6-8;;/h2-3,7H,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXOFQLKDHSRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | |
CAS RN |
1803599-63-4 | |
Record name | 4-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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